4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as PBTZ169, is a novel compound that has been synthesized for its potential use as an anti-tuberculosis drug. The synthesis of PBTZ169 involves the reaction of 2-aminobenzothiazole with pyridine-3-carboxaldehyde and subsequent methylation and O-methylation.
Scientific Research Applications
Palladium(II) and Platinum(II) Complexes with Anticancer Potential
Ghani and Mansour (2011) studied the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. These complexes have potential applications as anticancer compounds. The study used a range of physico-chemical techniques to elucidate their structures and demonstrated their activity against various cancer cell lines, comparable to cis-platin (Ghani & Mansour, 2011).
Synthesis and Antibacterial Activity
Vartale et al. (2008) explored the synthesis of new compounds including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and their antibacterial activity. This work contributes to the understanding of how structural variations in such compounds can impact their biological activity (Vartale et al., 2008).
Antifungal Effects of Related Compounds
Jafar et al. (2017) synthesized derivatives similar to 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and investigated their antifungal properties against Aspergillus terreus and Aspergillus niger. The study provides insights into the potential use of these compounds as antifungal agents (Jafar et al., 2017).
Mimicking Methane Monooxygenases in Hydroxylation of Alkanes
Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes of tridentate 3N ligands, including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, as functional models for methane monooxygenases. This research is significant in understanding the hydroxylation of alkanes, a crucial process in organic chemistry (Sankaralingam & Palaniandavar, 2014).
Synthesis of New Pyridine Derivatives with Antimicrobial Activity
Patel et al. (2011) focused on the synthesis of new pyridine derivatives, including 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and their antimicrobial properties. The study highlights the compound's potential in developing new antimicrobial agents (Patel et al., 2011).
Manganese(II) Complexes and Magnetism Studies
Wu et al. (2004) synthesized Manganese(II) complexes of 2-aminomethylpyridine-derived ligands, similar to 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and studied their structures and magnetic properties. This research contributes to the field of coordination chemistry and magnetic materials (Wu et al., 2004).
properties
IUPAC Name |
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-6-12(19-2)13-14(10)20-15(18-13)17-9-11-4-3-7-16-8-11/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJPMLYAQIYONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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